2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-ethoxypropyl)acetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-ethoxypropyl)acetamide is a complex organic compound with a unique structure that includes a bromine atom, a sulfone group, and an acetamide group
Preparation Methods
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-ethoxypropyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the bromination of a dibenzo[c,e][1,2]thiazine derivative, followed by oxidation to introduce the sulfone group. The final step involves the acylation of the intermediate with 3-ethoxypropylamine to form the acetamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-ethoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfone group or reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-ethoxypropyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may have potential as a biochemical probe to study biological processes and interactions at the molecular level.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-ethoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfone group may play a role in the compound’s reactivity and binding affinity to target molecules. The acetamide group may also contribute to the compound’s overall biological activity by facilitating interactions with proteins or enzymes.
Comparison with Similar Compounds
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-ethoxypropyl)acetamide can be compared with other similar compounds, such as:
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound lacks the ethoxypropyl group and has a carboxylic acid group instead of an acetamide group.
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide: This compound has a methyl group instead of the ethoxypropyl group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21BrN2O4S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-ethoxypropyl)acetamide |
InChI |
InChI=1S/C19H21BrN2O4S/c1-2-26-11-5-10-21-19(23)13-22-17-9-8-14(20)12-16(17)15-6-3-4-7-18(15)27(22,24)25/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H,21,23) |
InChI Key |
BVLBGLZSUCEVES-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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